2,2',3,3',5,5'-六甲基-4,4'-二羟基联苯

描述

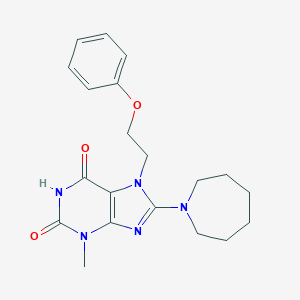

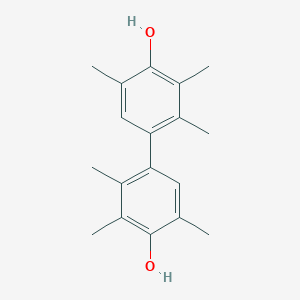

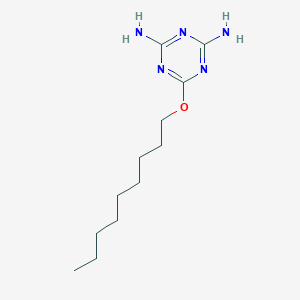

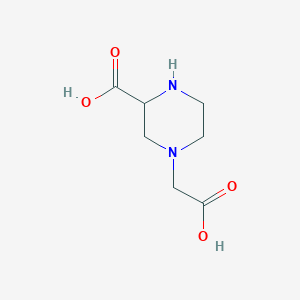

"2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" is a complex organic compound, part of the biphenyl family, characterized by its hexamethyl substitutions and hydroxy groups on the biphenyl structure. These modifications significantly influence its molecular behavior, chemical reactivity, and physical properties.

Synthesis AnalysisThe synthesis of closely related biphenyl compounds involves catalytic reactions, cross-coupling techniques, or direct functionalization of pre-existing biphenyl structures. For example, Dhakal et al. (2019) demonstrated the synthesis of a dihydroxylated metabolite of dichlorobiphenyl, highlighting the role of intramolecular hydrogen bonding and π-π stacking interactions in defining the compound's structure (Dhakal, Parkin, & Lehmler, 2019). Such methodologies could be adapted for synthesizing "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."

Molecular Structure AnalysisThe molecular structure of biphenyl derivatives is significantly influenced by their substituents, which can induce torsional strain and affect the overall molecular conformation. The study by Dhakal et al. (2019) on a chlorinated biphenyl derivative reveals that the dihedral angle between the benzene rings and the nature of intermolecular interactions play a crucial role in the compound's structural characteristics. This insight into the structural analysis of biphenyl derivatives can provide a foundation for understanding the molecular structure of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."

Chemical Reactions and Properties

Biphenyl compounds undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidative coupling. The presence of hydroxy groups in "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would make it amenable to reactions such as esterification and etherification, as well as potentially affecting its electronic properties and reactivity patterns.

Physical Properties Analysis

The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The research by Dhakal et al. (2019) on a dihydroxylated biphenyl compound shows how intramolecular hydrogen bonding and π-π stacking can affect these properties. Such analyses are essential for understanding the behavior of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" under different conditions.

Chemical Properties Analysis

The chemical properties of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would be characterized by its reactivity towards various chemical reagents, stability under different conditions, and the influence of its functional groups on its overall chemical behavior. Studies on similar compounds suggest that the electron-donating methyl groups and electron-withdrawing hydroxy groups could lead to interesting reactivity patterns, such as enhanced nucleophilicity of the aromatic rings.

科学研究应用

球型杯芳烃类应用: 作为具有 C-2 对称性的球型杯芳烃类,可用于功能化环状三聚体和四聚体 (O'Sullivan 等,1994).

抗雌激素活性: 表现出抗雌激素作用,尤其是在体外抑制雌激素反应 (Moore 等,1997).

在合成和表征中的用途: 参与各种化合物的合成和表征,例如 4,4'-双(4-羟基苯甲酰氧基)-3,3',5,5'-四甲基联苯 (张鹏云,2011).

阴离子交换膜: 形成含有六咪唑鎓官能化联苯单元的阴离子导电聚砜膜的组分,这对于电化学能源应用很重要 (Weiber 和 Jannasch,2016).

手性合成子: 通过胆固醇酯酶或猪胰腺脂肪酶介导的水解等过程,作为手性合成子实现 >99% 的对映选择性 (Takemura 等,2008).

电氧化: 可以被电氧化生成稳定的阳离子自由基盐或螺(芴-9,1'-环己二烯酮) (Douadi 等,1996).

内分泌介导反应研究: 用于研究羟基多氯联苯作为多种内分泌介导反应的激动剂和拮抗剂的活性 (Safe 等,1995).

苯氧树脂的性质: 在研究含有联苯基团的新型苯氧树脂的性质方面至关重要 (蔡虹,2006).

属性

IUPAC Name |

4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJCFCLZQBXCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350860 | |

| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl | |

CAS RN |

19956-76-4 | |

| Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)

![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)